![molecular formula C18H20N2O2 B2976411 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide CAS No. 392236-65-6](/img/structure/B2976411.png)

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

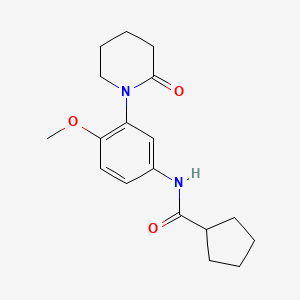

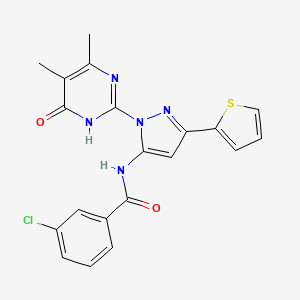

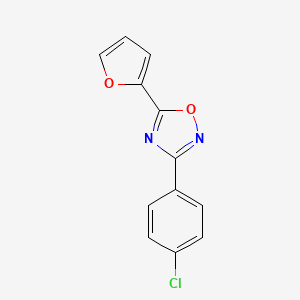

“N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide” is a chemical compound . It’s a small-molecule inhibitor that can anchor into the KAc binding pocket of BRD4 as an acetylated lysine mimic .

Synthesis Analysis

The synthesis of this compound involves forming a direct hydrogen bond with the conserved asparagine 140 (N140) at the bottom of the pocket and indirect hydrogen bonds via a water molecule .Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C18H14N2O2S .Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.4 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 3. Its exact mass is 322.07759887 g/mol .Wissenschaftliche Forschungsanwendungen

Radioiodinated Benzamide for Imaging Breast Cancer

A study investigated the use of a radioiodinated benzamide, specifically designed for sigma receptor binding, as a potential imaging agent for breast cancer. This research involved the chemical synthesis, pharmacological evaluation, and in vivo pharmacokinetics of the compound, demonstrating its ability to selectively bind to sigma sites in breast cancer cells and its potential for imaging applications in breast cancer diagnosis (C. John et al., 1999).

Development of Cystic Fibrosis Treatments

Another study focused on the development of compounds targeting the cystic fibrosis transmembrane conductance regulator (CFTR) for cystic fibrosis therapy. The research identified a potent compound, demonstrating its ability to correct defective cellular processing of the DeltaF508-CFTR, which is a common mutation in cystic fibrosis patients. The study highlights the significance of structural modifications in enhancing the therapeutic efficacy of benzamide derivatives (G. Yu et al., 2008).

Synthesis and Evaluation of Anticancer Agents

Research into the synthesis and anticancer evaluation of benzamide derivatives showcased the potential of these compounds in treating various cancer types. One study designed and synthesized a series of benzamide derivatives, evaluating their anticancer activity against multiple cancer cell lines. The results indicated that several derivatives exhibited significant anticancer activity, underscoring the importance of benzamide scaffolds in developing new anticancer agents (B. Ravinaik et al., 2021).

Histone Deacetylase Inhibitors for Alzheimer's Disease

A notable study developed a series of benzamide-based histone deacetylase (HDAC) inhibitors, specifically targeting HDAC6. One compound demonstrated potent inhibitory activity and showed potential in ameliorating Alzheimer's disease phenotypes, such as reducing tau protein phosphorylation and aggregation. This research highlights the therapeutic potential of benzamide derivatives in the treatment of neurodegenerative diseases (Hsueh-Yun Lee et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-5-20-14-10-9-13(19-17(22)18(2,3)4)11-7-6-8-12(15(11)14)16(20)21/h6-10H,5H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKIBVCKIITEPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)C(C)(C)C)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine](/img/structure/B2976345.png)

![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2976350.png)